2-(2-Bromophenoxy)propanoyl chloride
Description
2-(2-Bromophenoxy)propanoyl chloride is an organobromine compound with the molecular formula $ \text{C}9\text{H}8\text{BrClO}2 $. Structurally, it consists of a propanoyl chloride backbone substituted with a 2-bromophenoxy group at the α-position. This compound is primarily utilized in organic synthesis as an acylating agent, particularly in the preparation of esters, amides, and other derivatives through nucleophilic substitution reactions. Its bromine substituent enhances electrophilicity, making it reactive toward amines and alcohols.
Properties
IUPAC Name |
2-(2-bromophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHQKVLZTJDZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenoxy)propanoyl chloride typically involves the reaction of 2-bromophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products:
Amides: Formed when reacted with amines.
Esters: Formed when reacted with alcohols.
Thioesters: Formed when reacted with thiols.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
One of the primary applications of 2-(2-Bromophenoxy)propanoyl chloride is as a reagent in the synthesis of pharmaceutical intermediates. It serves as a building block for various biologically active compounds, including anti-inflammatory and anti-cancer agents.
Case Study: Synthesis of Biaryl Amides
Research has indicated that derivatives of this compound can be synthesized and evaluated for their biological activities. For instance, biaryl amide derivatives have shown promising anti-HCV activity, where the bromophenoxy group enhances the pharmacological profile of the resulting compounds .
Organic Synthesis Applications
The compound is utilized in organic synthesis for creating more complex molecules through acylation reactions. This includes:
- Direct Acylation : It can be used in the direct acylation of cellulose derivatives, which is important for producing cellulose macroinitiators in polymer chemistry .
- Formation of Amides : The compound can react with amines to form amides, which are crucial in drug development processes.
Polymer Chemistry
In polymer chemistry, this compound acts as a macroinitiator for atom transfer radical polymerization (ATRP). This method allows for the controlled polymerization of acrylates, leading to polymers with specific properties tailored for applications in materials science.
Table 1: Applications in Polymer Chemistry
| Application | Description |
|---|---|
| Macroinitiator for ATRP | Facilitates controlled polymerization of acrylates |
| Preparation of cellulose macroinitiators | Used in ionic liquid systems to modify cellulose properties |
| Synthesis of bromoester terminated polymers | Important for developing functionalized polymers with specific end groups |
Research has explored the biological activities associated with compounds derived from this compound. Its derivatives have been tested for various pharmacological effects, including:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)propanoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on proteins, enzymes, and other biomolecules, thereby altering their function and activity. This reactivity is utilized in the synthesis of complex organic molecules and in the modification of biological macromolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Reactivity and Substituent Effects: Halogen substituents (Br, Cl) increase electrophilicity and lipophilicity. For example, this compound reacts faster with nucleophiles than its non-halogenated counterpart, 2-phenoxypropionyl chloride . Steric effects in 2-methyl-2-phenylpropanoyl chloride limit accessibility to the acyl chloride group, reducing its utility in bulk reactions .
Toxicity and Handling: Brominated and chlorinated derivatives (e.g., 2-(2,4-dichlorophenoxy)propanoyl chloride) exhibit higher acute toxicity compared to non-halogenated analogs, necessitating stringent safety protocols . Non-chlorinated derivatives like 2-phenoxypropionyl chloride are less corrosive but still require ventilation due to irritant vapors .
Market and Production: Propanoyl chloride derivatives are produced globally, with major manufacturers in Europe and Asia. Market trends indicate rising demand for halogenated variants in agrochemicals .
Research and Industrial Relevance
- Pharmaceuticals : Brominated acyl chlorides are pivotal in synthesizing bromine-containing APIs (Active Pharmaceutical Ingredients), leveraging their ability to form stable carbon-bromine bonds .
- Agrochemicals: Chlorinated derivatives like 2-(2,4-dichlorophenoxy)propanoyl chloride serve as precursors for herbicides, exploiting their stability and bioavailability .
- Specialty Chemicals: Sterically hindered variants (e.g., 2-methyl-2-phenylpropanoyl chloride) are niche reagents in asymmetric catalysis .
Biological Activity
2-(2-Bromophenoxy)propanoyl chloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
This compound is characterized by the presence of a bromophenoxy group, which enhances its reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to several outcomes, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It can act on various receptors, potentially altering signaling pathways and cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, which may be linked to its structural features.
Antibacterial Properties
Recent studies have indicated that this compound displays significant antibacterial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
This antibacterial activity suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound might possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 12 |
These findings indicate that the compound may interfere with cancer cell proliferation and viability.
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the effectiveness of various halogenated compounds, including this compound, against common bacterial strains. The results demonstrated that the compound outperformed several standard antibiotics in terms of MIC values, suggesting its potential as a novel antibacterial agent .
- Anticancer Mechanisms : In another study focused on cancer treatment, researchers found that this compound effectively inhibited tumor growth in animal models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound | Activity Type | MIC/IC50 Values |
|---|---|---|
| 2-(2-Chlorophenoxy)propanoyl chloride | Antibacterial | MIC: 6 µg/mL |
| 2-(4-Bromophenoxy)propanoyl chloride | Anticancer | IC50: 20 µM |
| 4-(Bromophenyl)-N-acetylglycine | Antimicrobial | MIC: 5 µg/mL |
This comparison highlights the unique efficacy of this compound against specific pathogens and cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
